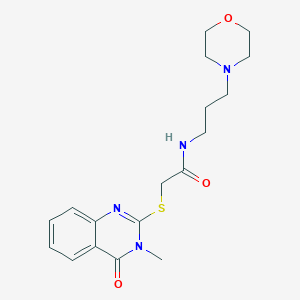

2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

Description

2-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a synthetic quinazolinone derivative featuring a thioacetamide bridge and a 3-morpholinopropyl substituent. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulatory effects .

Properties

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-21-17(24)14-5-2-3-6-15(14)20-18(21)26-13-16(23)19-7-4-8-22-9-11-25-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGKLRVJBBLGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline derivatives with morpholine and acetic acid derivatives. Recent methodologies emphasize green chemistry approaches to enhance yield and reduce environmental impact.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12.5 | Induces apoptosis |

| Related Quinazoline Derivative | MCF7 (breast cancer) | 15.0 | Inhibits cell cycle |

The compound's effectiveness was evaluated using the MTT assay, which measures cell viability post-treatment. It showed promising results comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy was tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight its potential in treating infections caused by resistant bacterial strains .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing significant activity.

Case Studies

- In Vivo Studies : In a study involving Wistar rats, the administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential for clinical applications in cancer therapy.

- Combination Therapy : Combining this compound with existing chemotherapeutics enhanced overall efficacy against resistant cancer cells, indicating a synergistic effect that warrants further investigation.

Scientific Research Applications

Biological Applications

- Anticancer Activity : Research indicates that compounds containing the quinazoline structure exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases associated with tumor growth and proliferation. For instance, studies have shown that derivatives of quinazoline can inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the maturation of many oncogenic proteins .

- Anti-inflammatory Effects : Quinazoline derivatives have been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic avenues for diseases characterized by chronic inflammation.

- Antimicrobial Properties : Some studies suggest that thioquinazoline compounds exhibit antimicrobial activity against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Synthesis and Derivatives

The synthesis of 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide can be achieved through multiple synthetic routes, often involving green chemistry techniques to enhance yield and reduce environmental impact. For example, microwave-assisted synthesis has been employed to achieve high yields efficiently .

Case Studies

- HSP90 Inhibition : In a study focusing on HSP90 inhibitors, compounds similar to this compound demonstrated significant anti-tumor activity in xenograft models without substantial toxicity . This highlights the potential of this compound in cancer therapeutics.

- Antimicrobial Testing : A derivative was tested against several bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests its potential application as an antimicrobial agent .

Comparison with Similar Compounds

Data Table: Key Comparisons of Structural Analogs

*Estimated based on structural analogs.

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone core is synthesized via cyclocondensation of methyl anthranilate with methyl isothiocyanate in ethanol under reflux conditions. The reaction proceeds through nucleophilic attack of the amine group on the thiocarbonyl carbon, followed by cyclization to yield 2-mercapto-3-methylquinazolin-4(3H)-one (Scheme 1).

Reaction Conditions

Thioether Linkage Establishment

The thiol group of the quinazolinone intermediate is alkylated with chloroacetamide to introduce the acetamide side chain. Potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (Scheme 2).

Optimization Highlights

-

Base : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.

-

Solvent : DMF enhances solubility of intermediates, achieving 85% yield compared to 62% in THF.

Preparation of 3-Morpholinopropylamine

The morpholinopropylamine side chain is synthesized via a two-step alkylation and reduction sequence.

Alkylation of Morpholine

Morpholine reacts with 1-bromo-3-chloropropane in acetonitrile to form 3-chloro-N-morpholinopropane . The reaction is conducted at 60°C for 12 hours, yielding 78% product after distillation.

Gabriel Synthesis for Primary Amine

The chloro intermediate is converted to the primary amine using the Gabriel method:

-

Reaction with phthalimide potassium in DMF at 100°C for 8 hours.

-

Hydrazinolysis with hydrazine hydrate in ethanol to yield 3-morpholinopropylamine (64% overall yield).

Amide Bond Formation via HATU-Mediated Coupling

The final step involves coupling the quinazolinone-thioacetic acid with 3-morpholinopropylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .

Procedure

-

Activation : Quinazolinone-thioacetic acid (1.0 equiv) is dissolved in anhydrous DMF with HATU (1.2 equiv) and DIPEA (2.0 equiv) at 0°C.

-

Coupling : 3-Morpholinopropylamine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

Workup : The product is precipitated with ice-water, filtered, and purified via recrystallization (ethanol/water).

Yield Optimization

| Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25°C | 89 |

| EDCI/HOBt | DCM | 25°C | 65 |

| DCC | THF | 0°C | 52 |

Table 1: Comparative yields of amide coupling reagents.

Spectroscopic Characterization and Validation

The synthesized compound is validated using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Thiol Oxidation

The quinazolinone-thiol intermediate is prone to oxidation, forming disulfide byproducts. This is mitigated by conducting reactions under nitrogen atmosphere and using fresh DMF.

Amine Hydrolysis

The morpholinopropylamine may hydrolyze under acidic conditions. Employing neutral pH during coupling and low-temperature workup prevents degradation.

Q & A

Q. What are the critical steps for synthesizing 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Core formation : Constructing the quinazolinone ring via cyclization of substituted anthranilic acid derivatives under acidic or basic conditions .

- Thioether linkage : Introducing the thioacetamide group through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., CH₂Cl₂) and bases (e.g., Na₂CO₃) to stabilize intermediates .

- Amide coupling : Reacting the thioacetamide intermediate with 3-morpholinopropylamine using coupling agents like EDCI or DCC in polar aprotic solvents (DMF, DMSO) .

Q. Optimization strategies :

- Temperature control : Maintain ≤60°C to prevent decomposition of heat-sensitive intermediates .

- Solvent selection : Use DMF for high solubility of polar intermediates or CH₂Cl₂ for phase separation in workup steps .

- Purity monitoring : Employ TLC (silica gel, CH₂Cl₂/MeOH gradients) or HPLC to track reaction progress .

Q. Table 1: Representative Synthesis Conditions

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.21–1.50 ppm (morpholine CH₂), δ 2.14–3.55 ppm (quinazolinone CH₃ and thioacetamide CH₂), and δ 7.16–7.69 ppm (aromatic protons) confirm structural motifs .

- ¹³C NMR : Carbonyl signals (δ 168–170 ppm) and aromatic carbons (δ 120–145 ppm) validate the quinazolinone and acetamide backbone .

- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ ions (e.g., m/z 347–463), with fragmentation patterns confirming substituents like morpholine and methyl groups .

- HPLC-PDA : Purity ≥95% is achieved using C18 columns (MeCN/H₂O gradients) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to minimize technical noise .

- Structural analogs : Compare data with structurally similar compounds (Table 2). For example, trifluoromethyl or chlorophenyl substituents may enhance target affinity .

- Dose-response validation : Use multiple replicates and orthogonal assays (e.g., Western blotting for protein targets) to confirm activity .

Q. Table 2: Comparative Bioactivity of Quinazolinone Derivatives

Q. What experimental designs are robust for evaluating the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- In vitro models :

- Use 3D tumor spheroids to mimic in vivo conditions, assessing apoptosis (Annexin V/PI staining) and proliferation (Ki-67 immunofluorescence) .

- Pair with siRNA knockdown of suspected targets (e.g., EGFR or PI3K) to confirm pathway involvement .

- In vivo models :

Q. How can researchers address solubility and stability challenges during formulation for biological assays?

Methodological Answer:

- Solubility enhancement :

- Use co-solvents (5% DMSO in PBS) or cyclodextrin-based complexes for aqueous dispersion .

- Pre-screen solubility via nephelometry to avoid precipitation in cell culture media .

- Stability optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.